molecular formula C31H34N6O6 B1667678 Atiratecan CAS No. 867063-97-6

Atiratecan

カタログ番号 B1667678
CAS番号: 867063-97-6
分子量: 586.6 g/mol
InChIキー: CWJSAEZZZABNRI-HKBQPEDESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atiratecan is a topoisomerase inhibitor with potential anticancer activity.

科学的研究の応用

1. Enhancement of Anticancer Drug Efficacy

Atiratecan, through its influence on DNA replication and repair mechanisms, can enhance the effectiveness of other anticancer drugs. For instance, ATR inhibitors like VE-821 and VX-970 have been shown to sensitize cancer cells to topoisomerase I inhibitors (e.g., topotecan, irinotecan) by disrupting DNA replication initiation and fork elongation responses. This combination of ATR inhibitors with topoisomerase I inhibitors is found to inhibit phosphorylation of ATR and Chk1, while significantly inducing γH2AX, a marker of DNA damage. This combination has shown enhanced tumor response without additional toxicity in vivo (Jossé et al., 2014).

2. Targeting DNA Repair Pathways in Cancer

Atiratecan plays a crucial role in elucidating DNA repair pathways associated with DNA–protein cross-links and replication stress, particularly in the context of topoisomerase I (TOP1) inhibitors like irinotecan and topotecan. New therapeutic strategies based on novel TOP1 inhibitor chemical scaffolds (e.g., indenoisoquinolines) and tumor-targeted delivery systems (e.g., liposome, PEGylation) are being developed. These strategies consider tumor-specific determinants like homologous recombination defects and Schlafen 11 expression to guide clinical applications of TOP1 inhibitors in combination with DNA damage response inhibitors, including PARP, ATR, CHEK1, and ATM inhibitors (Thomas & Pommier, 2019).

3. Pharmacogenetics and Personalized Medicine

The metabolic complexity of irinotecan, a key drug influenced by Atiratecan, highlights the importance of genetic variants in predicting drug-related toxicity and efficacy. The interplay between patient characteristics, lifestyle, comedication, and genetic variants in enzymes like CYP3A4 and UGT1A1 are crucial in determining irinotecan pharmacokinetics. This knowledge aids in the development of more personalized approaches to minimize toxicity and optimize efficacy in cancer treatment (de Man et al., 2018).

特性

CAS番号

867063-97-6

製品名

Atiratecan

分子式

C31H34N6O6

分子量

586.6 g/mol

IUPAC名

[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate

InChI

InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1

InChIキー

CWJSAEZZZABNRI-HKBQPEDESA-N

異性体SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

正規SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

外観

Solid powder

その他のCAS番号

867063-97-6

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TP 300
TP-300
TP300 cpd

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atiratecan
Reactant of Route 2
Reactant of Route 2
Atiratecan
Reactant of Route 3
Atiratecan
Reactant of Route 4
Atiratecan
Reactant of Route 5
Reactant of Route 5
Atiratecan
Reactant of Route 6
Atiratecan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。